2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one
Overview
Description
2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H20BrNO and a molecular weight of 262.19 g/mol . This compound is characterized by the presence of a bromine atom attached to a butanone backbone, which is further substituted with a 2-ethylpiperidin-1-yl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one is utilized in various scientific research applications, including:
Medicinal chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: As an intermediate in the preparation of complex organic molecules.
Chemical biology: For the study of biological processes and the development of chemical probes.
Material science: In the synthesis of novel materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one typically involves the bromination of 1-(2-ethylpiperidin-1-yl)butan-1-one. This can be achieved through the reaction of 1-(2-ethylpiperidin-1-yl)butan-1-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the piperidine ring can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromobutanoyl)-2-ethylpiperidine: A structural isomer with similar chemical properties.
2-Bromo-1-(2-ethylpiperidin-1-yl)ethan-1-one: A related compound with a shorter carbon chain.
2-Bromo-1-(2-methylpiperidin-1-yl)butan-1-one: A derivative with a methyl group instead of an ethyl group on the piperidine ring.
Uniqueness
2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one is unique due to its specific substitution pattern, which can impart distinct chemical reactivity and biological activity. The presence of the bromine atom and the 2-ethylpiperidin-1-yl group can influence its interactions with other molecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-bromo-1-(2-ethylpiperidin-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-3-9-7-5-6-8-13(9)11(14)10(12)4-2/h9-10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIFPOOZFCOCLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(CC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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